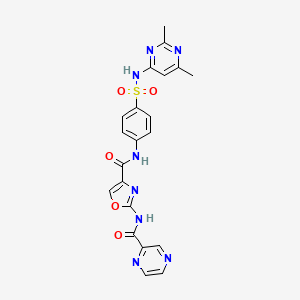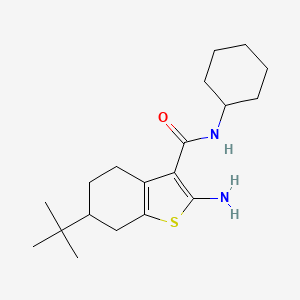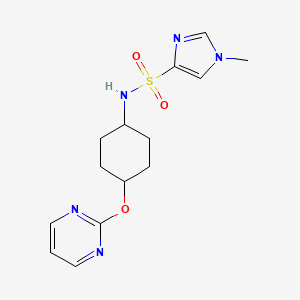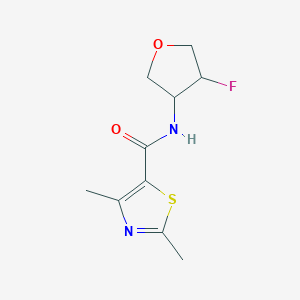
1-(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)propan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)propan-1-one hydrochloride is a synthetic molecule that has been designed based on pharmacophore models for specific biological activities. It is a derivative of tertiary aminoalkanol hydrochlorides, which are known for their potential in various pharmacological applications.
Synthesis Analysis
The synthesis of related compounds involves novel routes and structural hybridization principles. For instance, the synthesis of racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides, which share a similar structure, was achieved by a novel route and showed potent uterine relaxant activity . Another related compound, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, was synthesized through a divergent synthetic method involving cyclization, reduction, and acidification, yielding 62.3% .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a morpholine ring and a hydroxyphenyl group. The structure is confirmed by spectroscopic methods such as IR, 1H NMR, and MS technology. For example, the IR spectra of tertiary aminoalkanol hydrochlorides show an absorption band due to OH stretching vibrations, and the H NMR spectra exhibit a broadened singlet for the OH proton .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include aminomethylation, nucleophilic addition of Grignard reagents, and conversion into hydrochlorides. For example, the aminomethylation of 1-(4-methylphenyl)-2-phenylethan-1-one with paraformaldehyde and morpholine in ethanol was used as a starting point for the synthesis of antitumor tertiary aminoalkanols .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their structural components. The antioxidant activity of 1-(4-fluorophenyl)-1-alkyl-2-phenyl-3-morpholinopropan-1-ols was found to depend on the length of the alkyl chain in the para-position of the benzene ring . The antibacterial activity of related compounds was also investigated, indicating the potential for these molecules to act as biologically active agents .
科学的研究の応用
Cytotoxicity and Bioactivity Studies
Cytotoxicity Against Tumors
Certain Mannich bases of acetophenone, closely related to our compound of interest, have shown activity against the EMT6 tumor in vitro. Modifying these compounds by introducing a glucosyloxy group onto the aryl rings decreased cytotoxicity, but converting them into the corresponding bis-Mannich bases significantly increased their bioactivity (Dimmock, Erciyas, Raghavan, & Kirkpatrick, 1990).
Synthesis and Chemical Properties
Synthesis of Acylsilanes
The process of synthesizing acylsilanes from morpholine amides, utilizing a compound structurally related to our focus, demonstrates the compound's role in facilitating complex chemical transformations. This synthesis route outlines the production of valuable intermediates for further chemical applications (Lettan, Milgram, & Scheidt, 2006).
Biological Properties and Applications
Anticonvulsive Activities
New derivatives synthesized from a base structure similar to "1-(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)propan-1-one hydrochloride" exhibited pronounced anticonvulsive activities. This highlights the compound's potential as a lead structure for the development of new anticonvulsive medications, showcasing its significant role in the research and development of neurological treatments (Papoyan, Gasparyan, Paronikyan, Tatevosyan, Avakimyan, Panosyan, & Gevorgyan, 2011).
Enzymatic and Antimicrobial Activity
Fungal Degradation of Hydroxy PCBs
Research involving the degradation of hydroxy polychlorinated biphenyls (PCBs) by fungal laccases suggests the utility of related compounds in environmental remediation. This study demonstrates the broader applicability of morpholine derivatives in addressing ecological challenges, such as the detoxification of hazardous substances (Keum & Li, 2004).
特性
IUPAC Name |
1-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4.ClH/c1-2-16(19)13-3-5-15(6-4-13)21-12-14(18)11-17-7-9-20-10-8-17;/h3-6,14,18H,2,7-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQHNLIDDJVDAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCOCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2551315.png)
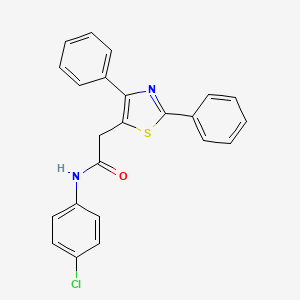
![N-Methyl-3-(methylamino)-N-[3-(methylamino)-3-oxopropyl]propanamide;hydrochloride](/img/structure/B2551317.png)
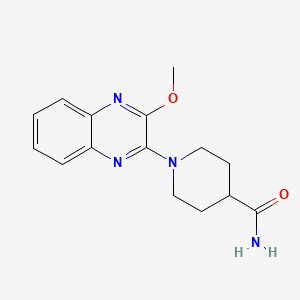
![4-Oxo-4-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}butanoic acid](/img/structure/B2551320.png)
![N-[1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethyl]prop-2-enamide](/img/structure/B2551322.png)
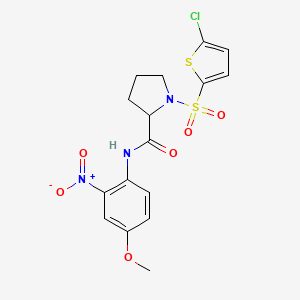
![(2,6-Dimethylmorpholin-4-yl)-[4-(trifluoromethyl)pyrimidin-2-yl]methanone](/img/structure/B2551326.png)

![N-(2-ethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2551328.png)
